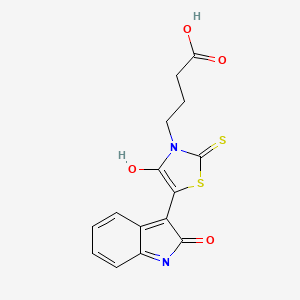

(Z)-4-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)butanoic acid

Descripción

The compound (Z)-4-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)butanoic acid (hereafter referred to as Compound A) is a thiazolidinone derivative characterized by a 4-oxo-2-thioxothiazolidin core fused with a 2-oxoindolin-3-ylidene substituent and a butanoic acid side chain (). Its Z-configuration at the exocyclic double bond is critical for maintaining planar geometry, which enhances interactions with biological targets such as enzymes or receptors.

Propiedades

IUPAC Name |

4-[4-hydroxy-5-(2-oxoindol-3-yl)-2-sulfanylidene-1,3-thiazol-3-yl]butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O4S2/c18-10(19)6-3-7-17-14(21)12(23-15(17)22)11-8-4-1-2-5-9(8)16-13(11)20/h1-2,4-5,21H,3,6-7H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXLRDSZJDUEJOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=O)N=C2C=C1)C3=C(N(C(=S)S3)CCCC(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)butanoic acid typically involves multi-step organic reactions. One common method includes the condensation of 2-oxoindoline-3-carboxylic acid with thiosemicarbazide to form an intermediate, which is then cyclized to produce the thioxothiazolidinone ring. The final step involves the addition of butanoic acid to the cyclized product under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Thioxo Group

The thioxo (C=S) group in the thiazolidinone ring is highly reactive, enabling nucleophilic substitutions. For example:

-

Alkylation : Reacts with alkyl halides (e.g., allyl bromide) in basic media (KOH/CS₂) to form S-alkyl derivatives .

-

Sulfonamide Formation : Reacts with sulfonyl chlorides to yield sulfonamide derivatives, as demonstrated in carbonic anhydrase inhibitor studies .

Example Reaction with Allyl Bromide:

textThioxothiazolidinone + Allyl Bromide → S-Allyl Derivative (Yield: 29–69%)

Conditions: KOH, CS₂, 60°C, 4 hours .

Carboxylic Acid Functionalization

The butanoic acid side chain undergoes typical carboxylic acid reactions:

-

Esterification : Reacts with alcohols (e.g., methanol) under acidic catalysis (H₂SO₄) to form methyl esters .

-

Decarboxylation : Thermal decarboxylation at elevated temperatures (Δ, H₂SO₄) produces CO₂ and a truncated thiazolidinone derivative .

Decarboxylation Data:

| Product | Temperature | Catalyst | Yield |

|---|---|---|---|

| Truncated Thiazolidinone | 120°C | H₂SO₄ | 60% |

Biological Activity-Driven Reactions

The compound exhibits enzyme inhibition through non-covalent interactions:

-

Carbonic Anhydrase Inhibition : Binds to the zinc center of CA isoforms via the thioxothiazolidinone sulfur and indole carbonyl .

-

Antimicrobial Activity : Reacts with bacterial cell wall components or enzymes (e.g., penicillin-binding proteins), with MIC values ranging from 8–64 µg/mL against Gram-positive and Gram-negative strains .

Antimicrobial Activity Table:

| Bacterial Strain | MIC (µg/mL) | Source |

|---|---|---|

| Staphylococcus aureus | 8–16 | |

| Escherichia coli | 32–64 |

Photochemical and Thermal Stability

The compound’s conjugated double bond (C=C) between the indole and thiazolidinone moieties undergoes photoisomerization under UV light (λ = 365 nm), switching between (Z) and (E) configurations. Thermal stability studies show decomposition above 250°C .

Stability Data:

| Property | Value | Source |

|---|---|---|

| Melting Point | 215–220°C (dec.) | |

| Photoisomerization | Reversible (Z ↔ E) |

Coordination Chemistry

The thioxo and carbonyl groups act as chelating ligands for transition metals:

-

Forms complexes with Cu(II) and Fe(III) in a 2:1 (ligand:metal) ratio .

-

Metal coordination enhances stability and modifies biological activity .

Complexation Example:

text2 Ligand + Cu(NO₃)₂ → [Cu(Ligand)₂](NO₃)₂ (Yield: 75%)

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the potential of (Z)-4-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)butanoic acid as an anticancer agent.

Case Studies:

- Inhibition of Cancer Cell Lines :

- A study demonstrated that derivatives of thiazolidinone compounds exhibited significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and colorectal cancer (Caco-2). For instance, a related compound showed an IC50 value of 3.96 µM against MCF-7 cells, indicating potent anticancer activity .

- Mechanism of Action :

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes, which is crucial in various therapeutic contexts.

Key Findings:

- Carbonic Anhydrase Inhibition :

- Monoamine Oxidase Inhibition :

Neurodegenerative Disease Applications

The potential application of this compound in treating neurodegenerative diseases is noteworthy.

Research Insights:

- Multi-target Directed Ligands :

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of (Z)-4-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparación Con Compuestos Similares

Critical Analysis of Structure-Activity Relationships (SAR)

Substituent Effects: The indolinone group in Compound A may confer unique hydrogen-bonding or π-π stacking interactions, but its biological activity remains unexplored. In contrast, indole () and benzimidazole () analogs show confirmed antimicrobial and anticancer activities, respectively. Side Chain Length: Butanoic acid chains (as in Compound A) may enhance solubility compared to shorter chains (e.g., acetic acid), but this could also increase steric bulk, reducing target affinity.

Synthetic Challenges :

- Lower yields (e.g., 24% for the acetic acid analog in ) highlight the difficulty of introducing bulky substituents. Compound A ’s synthesis likely faces similar challenges.

Further studies should evaluate its efficacy against validated targets.

Actividad Biológica

(Z)-4-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)butanoic acid is a compound of interest due to its potential biological activities, particularly in anticancer, antimicrobial, and anti-inflammatory applications. This article reviews the current understanding of its biological activity based on various studies, highlighting key findings, mechanisms of action, and potential therapeutic implications.

Chemical Structure and Properties

The compound features a thioxothiazolidin core linked to an indole moiety. This unique structure contributes to its diverse biological activities. The presence of functional groups such as the thiazolidin and indole enhances its interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that derivatives of thioxothiazolidin compounds exhibit significant anticancer properties. For instance, compounds related to this compound have been shown to inhibit the growth of various cancer cell lines.

Key Findings:

- Inhibition of Cancer Cell Proliferation : Compounds similar to this compound have demonstrated IC50 values ranging from 0.81 mM to 4.54 mM against different cancer cell lines, indicating potent anticancer activity .

- Mechanism of Action : These compounds often act by inhibiting key signaling pathways involved in cancer cell proliferation, such as the Epidermal Growth Factor Receptor (EGFR) pathway .

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against a range of bacterial and fungal pathogens.

Antibacterial Activity:

- Broad Spectrum : Studies indicate that thioxothiazolidin derivatives exhibit antibacterial effects against both Gram-positive and Gram-negative bacteria, with some compounds outperforming traditional antibiotics like ampicillin .

- Minimum Inhibitory Concentrations (MIC) : The most active derivatives have MIC values as low as 0.004 mg/mL against sensitive strains, demonstrating their potential as effective antimicrobial agents .

Antifungal Activity:

- Efficacy Against Fungi : The compound has shown good antifungal activity with MIC values ranging from 0.004 to 0.06 mg/mL against various fungal strains .

Anti-inflammatory Properties

The anti-inflammatory potential of thioxothiazolidin derivatives has been explored, particularly through their ability to inhibit cyclooxygenase enzymes (COX).

Key Findings:

- COX Inhibition : Compounds similar to this compound have been identified as selective COX inhibitors, which can reduce inflammation effectively .

- Selectivity Index : Some derivatives exhibit a higher selectivity for COX-2 over COX-1, suggesting they could be developed as safer anti-inflammatory agents .

Case Studies

Several studies have focused on the biological activities of thioxothiazolidin derivatives:

- Study on Melanogenesis : A derivative was found to inhibit melanogenesis in melanoma cells by reducing tyrosinase levels without affecting its mRNA levels, indicating a unique mechanism for skin-related applications .

- Antimicrobial Efficacy : A recent study reported that synthesized compounds exhibited superior antibacterial activity compared to established antibiotics across multiple bacterial strains, highlighting their potential in treating resistant infections .

Q & A

Basic Research Questions

Q. What is the standard synthetic route for (Z)-4-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)butanoic acid?

- Methodology : The compound is synthesized via a condensation reaction between 3-formyl-1H-indole-2-carboxylic acid derivatives and 4-oxo-2-thioxothiazolidin-3-ylpropanoic acid. Key steps include:

- Refluxing equimolar amounts of aldehyde and thiazolidinone precursors in acetic acid with sodium acetate as a catalyst (2.5–3 hours) .

- Precipitation upon cooling, followed by filtration and recrystallization from acetic acid or acetic acid-DMF mixtures .

Q. Which spectroscopic techniques are essential for structural confirmation?

- Key Methods :

- FT-IR : Identifies C=O (1702–1705 cm⁻¹), C=S (1250–1260 cm⁻¹), and O-H (3279 cm⁻¹) stretches .

- NMR :

- ¹H NMR : Signals for aromatic protons (δ 6.8–8.2 ppm), methylene groups (δ 3.2–4.0 ppm), and carboxylic acid protons (δ 12–13 ppm) .

- ¹³C NMR : Peaks for carbonyl carbons (δ 165–175 ppm) and thiocarbonyl carbons (δ 190–200 ppm) .

- Elemental Analysis : Validates C, H, N, and S content (e.g., C: 44.60–52.28%, S: 23.81–25.32%) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Factors Influencing Yield :

- Recommendation : Use a 1.1:1 molar ratio of aldehyde to thiazolidinone, 2.0 equiv sodium acetate, and acetic acid-DMF for recrystallization .

Q. How do structural modifications at the indole or thiazolidinone moieties influence biological activity?

- SAR Insights :

- Indole Modifications : Methoxy or hydroxyl groups at the 5-position enhance antimicrobial activity (e.g., compound 5h with 5-methoxyindole shows MIC = 2 µg/mL against S. aureus) .

- Thiazolidinone Modifications : Replacement of the thioxo group with oxo reduces activity, highlighting the importance of C=S for target binding .

Q. How can computational methods like molecular docking elucidate mechanism of action?

- Integrated Approach :

- Docking Studies : Compound 13c (with 4-methoxyphenyl) showed strong binding to E. coli DNA gyrase (binding energy: -9.2 kcal/mol) .

- Validation : Correlate docking results with in vitro assays (e.g., MIC values) to prioritize lead compounds .

- Limitations : Solvation effects and protein flexibility may require MD simulations for accuracy .

Q. How to resolve discrepancies in reported biological activities across studies?

- Potential Causes :

- Assay Variability : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or cell lines affect MIC values .

- Purity : Impurities >5% (e.g., unreacted aldehydes) can artificially inflate or reduce activity .

- Resolution Strategy :

- Standardize assays using CLSI guidelines.

- Validate purity via HPLC (≥95% by area) before testing .

Data Contradiction Analysis

Q. Why do some studies report lower yields (48%) for analogous compounds?

- Key Variables :

- Substituent Effects : Bulky groups (e.g., trifluoromethyl in ) hinder condensation, reducing yield .

- Catalyst Choice : Sodium acetate outperforms K₂CO₃ in promoting cyclization (yield: 78% vs. 48%) .

Methodological Best Practices

Q. What purification techniques are recommended for this compound?

- Protocol :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.